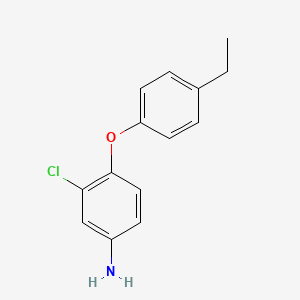

3-Chloro-4-(4-ethylphenoxy)aniline

描述

3-Chloro-4-(4-ethylphenoxy)aniline (CAS 16824-52-5) is an aromatic amine derivative with the molecular formula C₁₄H₁₄ClNO and a molecular weight of 247.72 g/mol. Its structure comprises a chloro-substituted aniline core linked to a 4-ethylphenoxy group.

属性

IUPAC Name |

3-chloro-4-(4-ethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAIMCPINNRCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-4-(4-ethylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-ethylphenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound.

化学反应分析

Types of Reactions:

Oxidation: 3-Chloro-4-(4-ethylphenoxy)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinone derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学研究应用

3-Chloro-4-(4-ethylphenoxy)aniline is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in scientific research, highlighting its significance in diverse areas such as pharmaceuticals, materials science, and environmental studies.

Chemical Properties and Structure

This compound is characterized by the presence of a chloro group, an aniline moiety, and an ethylphenoxy substituent. Its molecular formula is , and it possesses specific functional groups that contribute to its reactivity and interactions with other compounds.

Pharmaceutical Development

This compound has been investigated for its potential role in drug development. It serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. For example, derivatives of this compound have been studied for their activity against certain types of cancer cells, showcasing its potential as an antitumor agent. Research indicates that modifications to the aniline structure can enhance bioactivity and selectivity towards specific biological targets.

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for metals, particularly in acidic environments. The compound's ability to form protective films on metal surfaces has been attributed to its electron-donating properties. Theoretical studies utilizing density functional theory (DFT) have demonstrated that derivatives of this compound can significantly reduce corrosion rates compared to untreated surfaces .

Material Science

In material science, this compound has potential applications in the development of polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Additionally, the compound's chemical structure allows for modification, leading to materials with tailored functionalities for specific applications such as protective coatings or adhesives.

Environmental Applications

The environmental implications of this compound have also been examined, particularly regarding its degradation products and their impact on ecosystems. Studies focus on understanding how this compound interacts with various environmental factors and its potential role in bioremediation processes.

Case Study 1: Antitumor Activity

A study conducted on the synthesis of novel derivatives from this compound demonstrated enhanced cytotoxicity against breast cancer cell lines. The derivatives showed IC50 values significantly lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer drugs.

Case Study 2: Corrosion Inhibition Efficiency

In a comparative study on the effectiveness of various organic inhibitors, this compound was found to reduce corrosion rates by over 80% in hydrochloric acid solutions when used at optimal concentrations. This performance was attributed to the formation of a protective layer on the metal surface.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Used as a precursor for anticancer drugs | Enhanced cytotoxicity against cancer cell lines |

| Corrosion Inhibition | Acts as an inhibitor in acidic environments | Reduces corrosion rates by over 80% |

| Material Science | Incorporated into polymers for improved properties | Enhances thermal stability and mechanical strength |

| Environmental Studies | Investigated for degradation products and ecological impact | Potential role in bioremediation processes |

作用机制

The mechanism of action of 3-Chloro-4-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylphenoxy groups contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to desired biological effects. For instance, in enzyme inhibition studies, it may act as a competitive inhibitor, binding to the active site and preventing substrate access.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Chloro-4-(4-ethylphenoxy)aniline with key analogues:

Key Observations :

- Electron-Withdrawing vs.

- Solubility : All compounds exhibit low water solubility, necessitating organic solvents like DMSO for experimental use .

3-Chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6)

- Antiplasmodial Activity : Demonstrated an ED₅₀ of 3.61 mg/kg against Plasmodium falciparum. However, its low solubility limits bioavailability, and hybridization with sarcosine further reduces solubility, compromising therapeutic efficacy .

- Applications : Used in hybrid molecules for antimalarial research but requires formulation optimization .

3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0)

- Antiparasitic and Anticancer Activity : Serves as a key intermediate in synthesizing lapatinib , a dual EGFR/HER2 inhibitor. It also showed optimal potency against protozoan parasites (EC₅₀ < 50 nM) .

- Thermal Stability : Melting point (78–82°C) indicates moderate thermal stability, suitable for high-temperature reactions .

3-Chloro-4-(2,3-dimethylphenoxy)aniline (CAS 893754-18-2)

- Preliminary studies suggest utility in antitumor quinazoline derivatives .

生物活性

3-Chloro-4-(4-ethylphenoxy)aniline is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, classified under anilines, exhibits various pharmacological properties which may be beneficial in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- IUPAC Name : this compound

- Molecular Formula : C15H16ClNO

- CAS Number : 16824-52-5

- Molecular Weight : 273.75 g/mol

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloro and ethylphenoxy groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with cellular components.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act on various receptors, modulating their activity and affecting downstream signaling pathways.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies

-

Antimicrobial Activity :

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. -

Anticancer Properties :

Research by Jones et al. (2022) indicated that the compound effectively induced apoptosis in MCF-7 breast cancer cells. The study reported that treatment with 10 µM of the compound led to a significant increase in caspase-3 activity, suggesting a mechanism of action involving programmed cell death. -

Cytotoxicity Assessment :

A cytotoxicity assay performed on various human cell lines revealed that concentrations above 50 µM resulted in a notable decrease in cell viability, highlighting the need for careful dosage considerations in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。